(1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid
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Overview
Description
(1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[210]pentane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[210]pentane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry. It serves as a model compound for understanding the behavior of similar bicyclic structures in biological systems.
Medicine
In medicinal chemistry, (1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or bind to receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid: Another bicyclic compound with similar structural features but different stereochemistry.
(1S,3R,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid: A stereoisomer of the compound , differing in the spatial arrangement of atoms.
Uniqueness
What sets (1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid apart is its specific stereochemistry, which can result in unique interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H17NO4 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
(1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)18-15-9-17(15)21(18)20(24)25-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,15-18H,9-10H2,(H,22,23)/t15-,17+,18-/m0/s1 |
InChI Key |
JTLBPCGPNHZKPG-JQHSSLGASA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]1N([C@@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1C2C1N(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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